6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 6-(dimethylamino)pyrimidin-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[6-(methylamino)pyrimidin-4-yl]pyridine-3-carboxamide
- 6-chloro-N-[6-(ethylamino)pyrimidin-4-yl]pyridine-3-carboxamide
- 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-2-carboxamide
Uniqueness
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group in the pyrimidine ring and the chlorine atom in the pyridine ring provides distinct properties compared to similar compounds .
Properties
IUPAC Name |
6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c1-18(2)11-5-10(15-7-16-11)17-12(19)8-3-4-9(13)14-6-8/h3-7H,1-2H3,(H,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUIMWJONCURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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